

Spectroscopic Data of Phenyl Vinyl Sulfoxide: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Phenyl vinyl sulfoxide*

Cat. No.: *B1581068*

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This guide provides a comprehensive overview of the spectroscopic data for **phenyl vinyl sulfoxide** (C_8H_8OS), a versatile reagent in organic synthesis.^[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound, offering insights into its structural characterization. The protocols and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction

Phenyl vinyl sulfoxide is a key building block in various chemical transformations, including Diels-Alder reactions, Michael additions, and cycloadditions. Its synthetic utility stems from the unique electronic properties conferred by the sulfoxide group conjugated with a vinyl moiety. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of **phenyl vinyl sulfoxide** in any research or development setting. This guide provides a detailed analysis of its spectral features to aid in these endeavors.

Molecular Structure and Spectroscopic Correlation

The molecular structure of **phenyl vinyl sulfoxide** dictates its spectroscopic signature. The key structural features include a phenyl ring, a vinyl group, and a sulfoxide functional group. Understanding how these components interact electronically and spatially is crucial for interpreting the spectral data.

Caption: Molecular structure of **phenyl vinyl sulfoxide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **phenyl vinyl sulfoxide**, both ^1H and ^{13}C NMR provide critical information for structural verification.

^1H NMR Spectroscopy

The proton NMR spectrum of **phenyl vinyl sulfoxide** is characterized by distinct signals for the aromatic and vinyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the sulfoxide group and the anisotropic effects of the phenyl ring.

Table 1: ^1H NMR Spectroscopic Data for **Phenyl Vinyl Sulfoxide**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic (5H)	7.10 - 7.55	Multiplet	-
Vinylic (1H)	6.44 - 6.87	Multiplet	-
Vinylic (2H)	5.63 - 6.17	Multiplet	-

Solvent: Chloroform-d (CDCl_3)

The aromatic protons appear as a complex multiplet in the downfield region (7.10-7.55 ppm), which is typical for a monosubstituted benzene ring. The vinyl protons also exhibit complex splitting patterns due to geminal, cis, and trans couplings.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: ^{13}C NMR Spectroscopic Data for **Phenyl Vinyl Sulfoxide**

Carbon	Chemical Shift (δ , ppm)
Aromatic (C-S)	~145
Aromatic (CH)	~129, ~131, ~124
Vinylic (=CH-S)	~140
Vinylic (=CH ₂)	~120

Solvent: Chloroform-d (CDCl₃)

The exact chemical shifts can vary slightly depending on the solvent and concentration. The carbon attached to the sulfur atom is the most downfield in the aromatic region due to the electronegativity of the sulfoxide group.

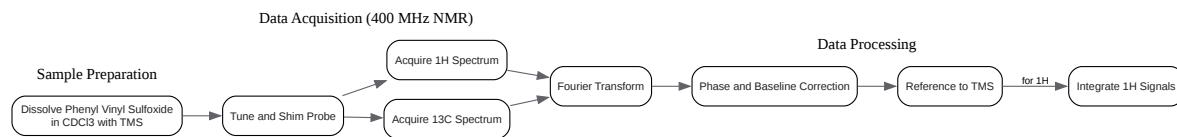
Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is essential for reliable data.

Protocol: ¹H and ¹³C NMR Analysis

- Sample Preparation: Dissolve approximately 5-10 mg of **phenyl vinyl sulfoxide** in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrument Setup:
 - Use a 400 MHz (or higher) NMR spectrometer.
 - Tune and shim the probe to ensure optimal resolution and lineshape.
 - Set the temperature to 298 K.
- ¹H NMR Acquisition:
 - Acquire the spectrum with a 90° pulse angle.
 - Set the spectral width to cover the range of -2 to 12 ppm.

- Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons.
- Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum with proton decoupling.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Use a relaxation delay of 2-5 seconds.
 - Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Reference the spectrum to the TMS signal at 0.00 ppm for ^1H and ^{13}C .
 - Integrate the signals in the ^1H spectrum.



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Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **Phenyl Vinyl Sulfoxide**

Functional Group	Absorption Range (cm ⁻¹)	Intensity
Aromatic C-H stretch	3100 - 3000	Medium
Vinyl C-H stretch	3080 - 3020	Medium
C=C stretch (aromatic)	1600 - 1475	Medium
C=C stretch (vinyl)	~1630	Weak-Medium
S=O stretch	1085 - 1030	Strong
Aromatic C-H bend	900 - 690	Strong

The most characteristic peak in the IR spectrum of **phenyl vinyl sulfoxide** is the strong absorption due to the S=O stretch, typically found in the 1085-1030 cm⁻¹ region.[2] The presence of both aromatic and vinyl C-H stretches above 3000 cm⁻¹ is also a key diagnostic feature.

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like **phenyl vinyl sulfoxide**, Attenuated Total Reflectance (ATR) or neat analysis is a common and straightforward method.

Protocol: FT-IR Analysis (Neat)

- Instrument Setup:
 - Use a Fourier Transform Infrared (FT-IR) spectrometer.
 - Ensure the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

- Collect a background spectrum of the clean, empty sample holder (e.g., salt plates).
- Sample Preparation:
 - Place a small drop of neat **phenyl vinyl sulfoxide** onto a KBr or NaCl salt plate.
 - Carefully place a second salt plate on top to create a thin liquid film.
- Data Acquisition:
 - Place the salt plates in the spectrometer's sample holder.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
 - Perform baseline correction if necessary.
 - Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Mass Spectrometry Data for **Phenyl Vinyl Sulfoxide**

Ion	m/z (Mass-to-Charge Ratio)	Relative Intensity
[M] ⁺	152	Moderate
[M-O] ⁺	136	Moderate
[C ₆ H ₅ S] ⁺	109	High
[C ₆ H ₅] ⁺	77	High
[C ₄ H ₃] ⁺	51	High

The mass spectrum of **phenyl vinyl sulfoxide** typically shows a molecular ion peak at m/z 152, corresponding to its molecular weight.^[3] Common fragmentation pathways include the loss of an oxygen atom to give a peak at m/z 136, and cleavage of the C-S bond to produce the phenylsulfenyl cation at m/z 109 and the phenyl cation at m/z 77.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like **phenyl vinyl sulfoxide**.

Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of **phenyl vinyl sulfoxide** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC-MS System:
 - Gas Chromatograph:
 - Injector: Split/splitless, set to 250 °C.
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-400.
- Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The data system will acquire mass spectra continuously as compounds elute from the GC column.
- Data Analysis:
 - Identify the peak corresponding to **phenyl vinyl sulfoxide** in the total ion chromatogram (TIC).
 - Extract the mass spectrum for that peak.
 - Identify the molecular ion and major fragment ions.
 - Compare the obtained spectrum with a library spectrum (e.g., NIST) for confirmation.

Sample Introduction

Dilute Phenyl Vinyl Sulfoxide

Inject into GC

Chromatographic Separation

Separation on Capillary Column

Mass Spectrometry

Electron Ionization (70 eV)

Mass Analysis (Quadrupole/TOF)

Detection

Data Output

Total Ion Chromatogram

Mass Spectrum

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Caption: Workflow for GC-MS analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and characterization of **phenyl vinyl sulfoxide**. By following the detailed protocols, researchers can obtain high-quality, reproducible data. A thorough understanding of the ^1H NMR, ^{13}C NMR, IR, and MS spectra is essential for ensuring the integrity of this important synthetic reagent in scientific research and development.

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References

- 1. scbt.com [scbt.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Phenyl vinyl sulphoxide | C8H8OS | CID 88544 - PubChem [pubchem.ncbi.nlm.nih.gov]
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